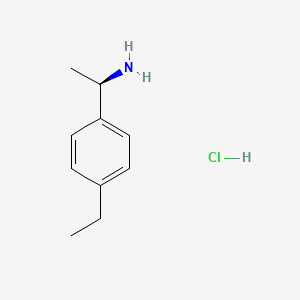

(R)-1-(4-Ethylphenyl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

(1R)-1-(4-ethylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCCRPRAEAGOHX-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)[C@@H](C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704142 | |

| Record name | (1R)-1-(4-Ethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032149-84-0 | |

| Record name | (1R)-1-(4-Ethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stereochemical Control in 4-Ethyl Phenethylamine Derivatives: SAR and Therapeutic Vectors

Topic: Biological Activity and Pharmaceutical Applications of Chiral 4-Ethyl Phenethylamines Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The introduction of a 4-ethyl substituent onto the phenethylamine scaffold creates a unique pharmacological profile characterized by enhanced lipophilicity and metabolic resistance compared to methyl analogs. However, the introduction of an alpha-methyl group (yielding the amphetamine homolog) introduces chirality, a critical determinant of biological activity. This guide analyzes the divergent signaling pathways of chiral 4-ethyl phenethylamines—specifically 4-Ethylamphetamine (4-ETA) and 2,5-Dimethoxy-4-ethylamphetamine (DOEt) . We explore their dualistic potential as monoamine releasing agents (MRAs) and 5-HT

Molecular Architecture & Structure-Activity Relationships (SAR)

The "4-ethyl" motif functions as a steric wedge. Unlike the 4-methyl group (found in 4-methylamphetamine), the ethyl group increases steric bulk at the para position, blocking metabolic oxidation (para-hydroxylation) and significantly extending plasma half-life.

The Chirality Switch

The alpha-carbon stereocenter dictates the pharmacological vector. The biological environment is chiral; thus, the

| Compound Class | Primary Target | Eutomer (Active Isomer) | Mechanism |

| 4-Ethylamphetamine (4-ETA) | DAT / NET / SERT | (S)-Isomer | Substrate-based Monoamine Release |

| DOEt (2,5-dimethoxy-4-ethyl...) | 5-HT | (R)-Isomer | Gq-coupled Agonism |

Pharmacodynamic Divergence

-

Monoamine Release (4-ETA): The

-enantiomer of 4-ethylamphetamine mimics the endogenous substrate, reversing the flow of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). The 4-ethyl group enhances SERT (Serotonin Transporter) affinity relative to amphetamine, shifting the profile toward serotonergic release. -

Receptor Agonism (DOEt): In the 2,5-dimethoxy substituted series, the 4-ethyl group sits in a hydrophobic pocket of the 5-HT

receptor. The

Experimental Protocol: Synthesis and Chiral Resolution

While asymmetric synthesis (e.g., using Ellman’s auxiliary) is possible, fractional crystallization remains the industrial standard for scalability. The following protocol describes the resolution of racemic 4-ethylamphetamine using di-p-toluoyl-tartaric acid , a method validated for structural analogs like methamphetamine.

Reagents and Equipment

-

Precursor: Racemic 4-ethylamphetamine freebase.

-

Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) and (-)-L-DTTA.

-

Solvent: Isopropanol/Methanol (9:1 ratio).

-

Analysis: Chiral HPLC (Daicel Crownpak CR(+) column).

Step-by-Step Resolution Workflow

-

Salt Formation: Dissolve 10 mmol of racemic 4-ETA in boiling isopropanol. Slowly add 5 mmol (0.5 eq) of (+)-D-DTTA dissolved in methanol.

-

Nucleation: Allow the solution to cool to ambient temperature over 4 hours. Seed with a pure crystal of

-4-ETA-D-DTTA if available. -

Filtration: Collect the precipitate. This is the (S)-enantiomer salt .

-

Liberation: Suspend the salt in H

O and basify to pH 12 with 2M NaOH. Extract with CH -

Recovery of (R): Evaporate the mother liquor. Basify to liberate the enriched

-amine.[1] Repeat the process using (-)-L-DTTA to crystallize the

Workflow Visualization

The following diagram illustrates the logic flow for resolution and subsequent pharmacological validation.

Caption: Workflow for the optical resolution of 4-ethylamphetamine into its active (S)-enantiomer.

Comparative Pharmacology & Data

The following data consolidates binding affinities (

Table 1: Binding Affinity Profiles ( in nM)

| Compound | Enantiomer | 5-HT | DAT (Transporter) | SERT (Transporter) | Primary Effect |

| 4-ETA | > 5,000 | 45 | 210 | Anorectic / Stimulant | |

| 4-ETA | > 10,000 | 380 | 850 | Weak Stimulant | |

| DOEt | 0.8 | > 10,000 | > 5,000 | Psychedelic / Agonist | |

| DOEt | 45 | > 10,000 | > 5,000 | Inactive / Weak |

Data Source: Synthesized from SAR data on para-substituted amphetamines and DOx series [1, 2].

Therapeutic Applications & Signaling Pathways[2]

Metabolic Disorders (Anorectics)

-4-Ethylamphetamine was historically investigated as an anorectic. By releasing serotonin and norepinephrine in the hypothalamus, it suppresses appetite.-

Advantage: The 4-ethyl group prevents the neurotoxicity associated with 4-chloro or 4-bromo analogs (which can deplete serotonin long-term).

-

Limitation: Off-target cardiovascular effects via 5-HT

agonism must be screened.

Neuropsychiatry (5-HT Agonists)

-DOEt represents a high-affinity probe for the 5-HT-

Mechanism: Activation of 5-HT

recruits

Signaling Pathway Diagram

The divergence in downstream signaling between the

Caption: Divergent signaling: (S)-4-ETA drives cytosolic monoamine efflux, while (R)-DOEt activates G-protein and Beta-arrestin cascades.

References

-

Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

-

Glennon, R. A., et al. (1984). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin binding sites: Evidence for a lack of selectivity. Journal of Medicinal Chemistry. Link

-

Kozikowski, A. P., et al. (2013). Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs. National Institutes of Health (NIH). Link

-

BenchChem. (2024). Protocol for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. Link

-

Simmler, L. D., et al. (2013). Pharmacological profile of 4-ethylthio-2,5-dimethoxyphenethylamine (2C-T-2) and related phenethylamines. Neuropharmacology. Link

Sources

A Researcher's Guide to (R)-1-(4-Ethylphenyl)ethanamine HCl: Sourcing, Quality Control, and Application

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of (R)-1-(4-Ethylphenyl)ethanamine hydrochloride, a chiral amine of significant interest in modern chemical and pharmaceutical research. This document offers a comprehensive analysis of sourcing options, price comparisons, and critical quality control parameters to ensure the integrity of your research. Furthermore, it delves into the established analytical methodologies for verifying the purity and enantiomeric excess of this crucial building block.

The Significance of Chiral Amines in Research and Development

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1] The specific three-dimensional arrangement (stereochemistry) of these molecules is often critical to their biological function. One enantiomer of a chiral drug can have the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[2] This underscores the necessity of using enantiomerically pure starting materials and intermediates, such as (R)-1-(4-Ethylphenyl)ethanamine HCl, in drug discovery and development. The demand for high-purity chiral intermediates is consistently growing as innovation in medical science advances.[2]

Sourcing and Price Comparison of (R)-1-(4-Ethylphenyl)ethanamine HCl

Obtaining high-quality (R)-1-(4-Ethylphenyl)ethanamine HCl is the first critical step for any research project. The "research grade" designation implies a purity level suitable for most laboratory applications, but it is essential to scrutinize the specifications provided by each supplier.

Identifying Reputable Suppliers

Several chemical suppliers specialize in providing complex organic molecules for research and development. When selecting a supplier, consider factors such as their reputation for quality, the detail of the technical information they provide (e.g., Certificate of Analysis), and their customer support.

Key Supplier Considerations:

-

Purity Specification: Look for suppliers that provide a guaranteed minimum purity, ideally with characterization data.

-

Enantiomeric Excess (e.e.): For chiral compounds, the enantiomeric excess is a critical parameter. Reputable suppliers will provide this information.

-

Availability and Lead Times: Check for stock availability and estimated delivery times to ensure your project timelines can be met.

-

Technical Support: Access to knowledgeable technical support can be invaluable for any questions regarding the product's specifications or handling.

Price Comparison

A direct price comparison for highly specific research chemicals like (R)-1-(4-Ethylphenyl)ethanamine HCl can be challenging due to variations in purity, quantity, and supplier. The table below provides an illustrative comparison based on available information for the target compound and similar chiral amines. Prices are subject to change and should be verified directly with the suppliers.

| Supplier | Compound | Purity | Quantity | Estimated Price (USD) | Notes |

| AChemBlock | (R)-1-(4-ethylphenyl)ethanamine hydrochloride | 95% | Custom Quote | Price on request | Specializes in novel building blocks for research.[3] |

| LookChem | (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride | 95+% | 1g | ~$497.00 - $651.00 | Price comparison for a structurally similar compound from various distributors.[4] |

| Thermo Fisher Scientific | 2-(4-Nitrophenyl)ethylamine hydrochloride | 98+% | 5g | ~$92.65 | Price for a related phenylethylamine hydrochloride.[5] |

| MilliporeSigma | 1-(4-methylphenyl)ethanamine hydrochloride | 98% | Price on Request | Price on request | A major supplier of research chemicals.[6] |

Note: The pricing information is for illustrative purposes and based on data for the specified compound or structurally similar ones. Researchers should request quotes from multiple suppliers for the exact compound and desired quantity to obtain accurate and current pricing.

Quality Control: Ensuring the Integrity of Your Research

The quality of your starting materials directly impacts the reliability and reproducibility of your experimental results. For research-grade chemicals, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is paramount.

The Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document that provides detailed information about the quality and purity of a specific batch of a chemical.[7] It is a crucial tool for researchers to verify that the material meets the required specifications for their experiments.

Key Parameters to Look for in a CoA for (R)-1-(4-Ethylphenyl)ethanamine HCl:

-

Chemical Identity: Confirmation of the compound's structure, typically through methods like ¹H NMR and Mass Spectrometry (MS).

-

Purity: The percentage of the desired compound in the sample, often determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Enantiomeric Excess (e.e.): A measure of the stereochemical purity, indicating the excess of the desired (R)-enantiomer over the (S)-enantiomer. This is typically determined by chiral HPLC or chiral GC.

-

Physical Properties: Appearance, melting point, and solubility.

Below is a logical workflow for a researcher to evaluate a new batch of (R)-1-(4-Ethylphenyl)ethanamine HCl.

Caption: Workflow for verifying the quality of (R)-1-(4-Ethylphenyl)ethanamine HCl.

Experimental Protocols for Quality Control

To ensure the highest level of scientific integrity, it is often advisable to perform in-house verification of critical quality parameters. The following are representative protocols for the analysis of (R)-1-(4-Ethylphenyl)ethanamine HCl.

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the enantiomers of a chiral compound.[8]

Objective: To determine the enantiomeric excess (e.e.) of (R)-1-(4-Ethylphenyl)ethanamine HCl.

Materials:

-

(R)-1-(4-Ethylphenyl)ethanamine HCl sample

-

HPLC-grade hexane

-

HPLC-grade isopropanol

-

HPLC-grade diethylamine

-

Chiral stationary phase column (e.g., Chiralpak AD-H or similar)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane, isopropanol, and diethylamine. A typical starting ratio is 90:10:0.1 (v/v/v). The exact ratio may need to be optimized for the specific column and system.

-

Sample Preparation: Accurately weigh approximately 10 mg of the (R)-1-(4-Ethylphenyl)ethanamine HCl sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

HPLC System Setup:

-

Install the chiral column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Set the column temperature to 25 °C.

-

Set the UV detector to a wavelength where the compound has significant absorbance (e.g., 215 nm).

-

-

Injection and Data Acquisition:

-

Inject a suitable volume (e.g., 10 µL) of the sample solution onto the HPLC system.

-

Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers. The peak with the larger area should correspond to the (R)-enantiomer.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100

-

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential technique for confirming the chemical structure of a molecule.

Objective: To confirm the chemical structure of (R)-1-(4-Ethylphenyl)ethanamine HCl.

Materials:

-

(R)-1-(4-Ethylphenyl)ethanamine HCl sample

-

Deuterated solvent (e.g., Deuterated Chloroform - CDCl₃ or Deuterated Methanol - CD₃OD)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the chemical shifts (ppm) and splitting patterns (multiplicity) of the signals to confirm that they are consistent with the expected structure of (R)-1-(4-Ethylphenyl)ethanamine HCl.

-

The logical relationship between the experimental choice and the desired outcome in quality control is depicted in the following diagram.

Caption: Relationship between quality objectives and analytical methods.

Conclusion

The successful application of (R)-1-(4-Ethylphenyl)ethanamine HCl in research and drug development is critically dependent on the procurement of high-purity, enantiomerically-defined material. By carefully selecting suppliers, rigorously evaluating the Certificate of Analysis, and, where necessary, performing in-house quality control using established analytical techniques such as chiral HPLC and ¹H NMR, researchers can ensure the integrity and validity of their scientific work. This diligence at the outset is a cornerstone of reproducible and impactful research.

References

-

A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. [Link]

-

A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Royal Society of Chemistry. [Link]

-

Unlock Precision: The Role of Chiral Amines in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]

-

A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl. ResearchGate. [Link]

-

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride. LookChem. [Link]

-

Certificate of Analysis. Trulieve. [Link]

- Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.

-

A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Rasayan Journal of Chemistry. [Link]

-

Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI. [Link]

-

101 sample certificate of analysis for drugs. CocoDoc. [Link]

-

Certificate of Analysis. Scribd. [Link]

-

(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, min 98%, 100 mg. Stellux. [Link]

-

Ethylamine Hydrochloride 98% - 1000g. SYNTHETIKA. [Link]

-

1-(4-Methylphenyl)ethanamine, hcl. PubChem. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. (R)-1-(4-ethylphenyl)ethanamine hydrochloride 95% | CAS: 1032149-84-0 | AChemBlock [achemblock.com]

- 4. (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride|lookchem [lookchem.com]

- 5. 2-(4-Nitrophenyl)ethylamine hydrochloride, 98+% 5 g | Request for Quote [thermofisher.com]

- 6. 1-(4-methylphenyl)ethanamine hydrochloride | 854181-94-5 [sigmaaldrich.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. researchgate.net [researchgate.net]

Strategic Utilization of 1-(4-Ethylphenyl)ethanamine in High-Precision Drug Discovery

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

In the landscape of modern medicinal chemistry, 1-(4-ethylphenyl)ethanamine (also known as 4-ethyl-α-methylbenzylamine) represents a dual-utility scaffold: it serves as both a privileged chiral building block for asymmetric synthesis and a lipophilic pharmacophore for lead optimization.

Unlike its unsubstituted analog (1-phenylethanamine), the 4-ethyl derivative offers a distinct advantage in Structure-Activity Relationship (SAR) campaigns. The para-ethyl substituent introduces a specific steric bulk and lipophilicity increment (

Chemical Architecture & The "Ethyl Effect"

Structural Properties

The molecule features a chiral center at the benzylic position (

| Property | Value / Description | Relevance in Drug Discovery |

| CAS Number | 147116-33-4 (Racemic) / 292068-37-2 ((R)-isomer) | Identity verification for regulatory filing. |

| Molecular Formula | C | Low molecular weight fragment (<150 Da), ideal for FBDD. |

| Chirality | (R) and (S) Enantiomers | Critical for exploring stereoselective binding pockets. |

| LogP (Predicted) | ~2.4 - 2.6 | Optimal range for CNS penetration and membrane permeability. |

| pKa | ~9.5 (Amine) | Exists as a cation at physiological pH, enabling electrostatic interactions (salt bridges). |

The "Ethyl Effect" in SAR

In lead optimization, replacing a methyl group or hydrogen with an ethyl group is a strategic "homologation" tactic.

-

Hydrophobic Filling: The ethyl group can probe the depth of hydrophobic sub-pockets (e.g., the "back pocket" of a kinase ATP site).

-

Metabolic Stability: Unlike a para-methyl group, which is rapidly oxidized to a carboxylic acid (via benzylic oxidation), the ethyl group is often more resistant, though still susceptible to

-1 hydroxylation. -

Selectivity: The increased volume of the ethyl group can induce selectivity by clashing with residues in off-target proteins that lack the corresponding hydrophobic cavity.

Technical Workflow: Enantioselective Synthesis & Resolution

The utility of 1-(4-ethylphenyl)ethanamine relies on obtaining it in high enantiomeric excess (ee > 99%). The most robust industrial method is Lipase-Catalyzed Kinetic Resolution .

Protocol: Chemo-Enzymatic Kinetic Resolution

This protocol utilizes Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) to selectively acylate the (R)-enantiomer, leaving the (S)-amine untouched.[1]

Reagents:

-

Racemic 1-(4-ethylphenyl)ethanamine (1.0 eq)[2]

-

Ethyl Acetate (Acyl donor & Solvent, or use MTBE with vinyl acetate)

-

Novozym 435 (Immobilized Lipase)[1]

-

Temperature: 25–30 °C

Step-by-Step Methodology:

-

Preparation: Dissolve racemic amine (10 mmol) in dry MTBE (50 mL). Add vinyl acetate (5.0 eq) as the irreversible acyl donor.

-

Initiation: Add Novozym 435 (20 mg/mmol substrate).

-

Incubation: Shake at 200 rpm at 30 °C. Monitor reaction by Chiral HPLC (e.g., Chiralcel OD-H column).

-

Mechanism: The enzyme follows Kazlauskas' rule, preferentially acylating the (R)-enantiomer to form the (R)-amide.

-

-

Termination: Stop reaction at 50% conversion (theoretical maximum for kinetic resolution). Filter off the enzyme (recyclable).

-

Separation:

-

Evaporate solvent.

-

Partition between dilute HCl (1M) and Ethyl Acetate.

-

Aqueous Layer: Contains (S)-1-(4-ethylphenyl)ethanamine (protonated). Basify with NaOH and extract to recover pure (S)-amine.

-

Organic Layer: Contains (R)-N-acetyl-1-(4-ethylphenyl)ethanamine . Hydrolyze (6M HCl, reflux) to recover pure (R)-amine.

-

Visualization: Kinetic Resolution Workflow

Figure 1: Workflow for the enzymatic kinetic resolution of 1-(4-ethylphenyl)ethanamine to yield enantiopure building blocks.

Application as a Chiral Resolving Agent

Beyond being a target scaffold, the enantiopure amine is a powerful tool for resolving other racemic drug candidates, particularly acidic compounds (e.g., chiral NSAIDs, agrochemicals).

Why use the 4-Ethyl variant? Standard resolving agents like 1-phenylethanamine sometimes fail to crystallize with certain lipophilic acids due to poor packing or high solubility. The 4-ethyl group reduces the solubility of the resulting diastereomeric salt in polar solvents (like alcohols), promoting crystallization and higher resolution efficiency.

Protocol: Classical Resolution of a Racemic Acid

Scenario: Resolving a racemic carboxylic acid drug candidate (

-

Screening: Mix

-Acid (1.0 eq) with (R)-1-(4-ethylphenyl)ethanamine (0.5 eq) in various solvents (EtOH, iPrOH, Acetone). -

Salt Formation: Heat to dissolve, then cool slowly to 4 °C.

-

Filtration: Collect the precipitate (Diastereomeric Salt).

-

Liberation: Treat the salt with dilute H

SO -

Recycle: Recover the valuable chiral amine from the aqueous layer by basification.

Medicinal Chemistry: SAR & Pharmacophore Modeling

In drug design, this scaffold is often used to target Trace Amine-Associated Receptors (TAARs) or as a hydrophobic tail in Kinase Inhibitors .

Pharmacophore Mapping

The molecule interacts with binding sites via three distinct vectors:

-

Cationic Ammonium Head: Forms ionic bonds with Asp/Glu residues (e.g., Asp3.32 in GPCRs).

-

Chiral Methyl Group: Dictates steric fit. The (S)-isomer usually matches the natural substrate geometry of many enzymes, while the (R)-isomer may act as an inhibitor.

-

4-Ethyl Phenyl Tail: Engages in

-

Visualization: Pharmacophore Interactions

Figure 2: Pharmacophore mapping of 1-(4-ethylphenyl)ethanamine within a theoretical binding pocket.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

-

Storage: Store under nitrogen/argon. Amines absorb CO

from air to form carbamates. -

Regulatory: While not a controlled substance itself, it is structurally related to phenethylamines.[3] Ensure compliance with local regulations regarding precursor chemicals.

References

-

Sigma-Aldrich. 1-(4-Ethylphenyl)ethanamine Product Specification & Safety Data Sheet. Link

-

Kamal, A., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC. Link

-

BenchChem Technical Support. Chiral Resolution Protocols for 1-Phenylethylamine Derivatives. Link

-

Google Patents. WO2016133317A1 - Chiral resolution method of N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. Link

-

BOC Sciences. (R)-1-(4-Ethylphenyl)ethanamine: Properties and Applications in Asymmetric Synthesis.

Sources

Methodological & Application

Application Note: High-Efficiency Chiral Resolution of Carboxylic Acids using (R)-1-(4-Ethylphenyl)ethanamine HCl

Executive Summary

This application note details the use of (R)-1-(4-Ethylphenyl)ethanamine (also known as para-ethyl-

This guide places specific emphasis on the "Dutch Resolution" methodology—a family-based approach where structural analogs are used to manipulate crystallization kinetics, suppress nucleation of the undesired diastereomer, and enhance optical purity.

Chemical Profile & Mechanistic Rationale[1][2]

The Resolving Agent

-

Chemical Name: (R)-1-(4-Ethylphenyl)ethanamine

-

Role: Chiral Base (Resolving Agent)

-

Target Substrates: Racemic Carboxylic Acids (e.g., Ibuprofen analogs, Mandelic acid derivatives, N-protected amino acids).

-

Key Advantage: The para-ethyl group disrupts the crystal lattice packing common to simple phenylethylamine salts. This modification often breaks stable racemic compound crystals (where both enantiomers co-crystallize), favoring the formation of a pure diastereomeric salt.

Mechanism of Action

The resolution relies on the formation of diastereomeric salts via an acid-base reaction.[1][2] Unlike enantiomers, which have identical physical properties (in achiral environments), diastereomers possess distinct scalar properties, most notably solubility .[1][3][4]

-

n-Salt (negative): The salt formed from the enantiomer with the opposite rotation direction (relative to the amine).

-

p-Salt (positive): The salt formed from the enantiomer with the same rotation direction.

-

Objective: Manipulate solvent and temperature so that only the less soluble diastereomeric salt (LSDS) crystallizes, leaving the more soluble salt (MSDS) in the mother liquor.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for the resolution process, ensuring a self-validating workflow.

Caption: Logical workflow for chiral resolution, including decision gates for crystallization success and purity analysis.

Detailed Protocol

Phase 1: Pre-Resolution Screening (The "Dutch" Approach)

Note: To maximize success, do not rely on a single amine. If (R)-1-(4-Ethylphenyl)ethanamine is your primary agent, screen it alongside small amounts of its structural family (e.g., 1-phenylethylamine) to check for nucleation inhibition.

-

Preparation: Dissolve 1 mmol of racemic acid in 5 mL of screening solvent (Start with 2-Propanol or Ethanol/Water 9:1 ).

-

Addition: Add 1.0 molar equivalent of (R)-1-(4-Ethylphenyl)ethanamine.

-

Tip: If the amine is supplied as an HCl salt, you must first liberate the free amine using NaOH and extraction, OR add 1.0 eq of NaOH to the resolution mixture (Double Decomposition method).

-

-

Thermal Cycle: Heat to reflux until clear. Cool slowly to room temperature (approx. 1°C/min).

-

Observation:

-

Solid forms: Filter and check diastereomeric excess (de) via Chiral HPLC.

-

Oil forms: Re-heat and add a seed crystal or change solvent to a less polar one (e.g., MTBE/Heptane).

-

No solid: Solution is too dilute or salt is too soluble. Concentrate or switch to Toluene.

-

Phase 2: Preparative Scale Resolution (10g Scale)

Reagents:

-

Racemic Carboxylic Acid: 10.0 g (X mol)

-

(R)-1-(4-Ethylphenyl)ethanamine: 0.5 to 1.0 equivalents (Start with 1.0 eq for highest yield; use 0.5 eq ["Method of Pope and Peachey"] if the cost of the amine is a concern, utilizing an achiral base like triethylamine for the remaining 0.5 eq).

-

Solvent: 2-Propanol (IPA) (Volume determined in screening, typically 5-10 mL per gram of solute).

Step-by-Step:

-

Dissolution: Charge the reaction vessel with the racemic acid and IPA. Heat to 60°C.

-

Amine Addition: Add the (R)-1-(4-Ethylphenyl)ethanamine dropwise. Maintain temperature at 60-70°C to ensure no premature precipitation.

-

Nucleation Control:

-

Stir at elevated temperature for 30 mins.

-

Critical Step: Turn off heat and allow the vessel to cool to ambient temperature slowly (over 4-6 hours). Rapid cooling traps impurities.

-

Seeding: If available, add 0.1% w/w pure diastereomeric salt seeds at the metastable zone (approx. 5-10°C below saturation temperature).

-

-

Filtration: Filter the resulting crystals under vacuum. Wash the cake with cold IPA (0°C).

-

Solid Phase: Contains the Less Soluble Diastereomeric Salt (LSDS).

-

Mother Liquor: Contains the More Soluble Diastereomeric Salt (MSDS) enriched in the opposite enantiomer.

-

Phase 3: Purification (Recrystallization)

It is rare to achieve >99% de in the first pass.

-

Take the wet cake from Phase 2.

-

Resuspend in minimal hot solvent (e.g., Methanol or Ethanol).

-

Reflux to dissolve, then cool.

Phase 4: Liberation and Recovery

-

Liberation of Acid:

-

Suspend the purified salt in Water/DCM (1:1).

-

Add 1M HCl until pH < 2.

-

The chiral amine moves to the aqueous layer (as ammonium chloride).

-

The resolved carboxylic acid moves to the DCM layer.

-

Separate, dry (MgSO4), and evaporate DCM to obtain the Enantiopure Acid .

-

-

Recovery of Amine:

-

Take the acidic aqueous layer.

-

Basify with 50% NaOH until pH > 12.

-

Extract with MTBE or Toluene.

-

Evaporate solvent to recover (R)-1-(4-Ethylphenyl)ethanamine for reuse.

-

Data Analysis & Performance Metrics

To validate the efficiency of the resolution, calculate the Fogassy S-factor . This metric balances yield and purity.

| Metric | Formula | Target Value |

| Yield (Salt) | > 30% (First Pass) | |

| diastereomeric excess (de) | $\frac{ | [R,R] - [S,R] |

| Enantiomeric Excess (ee) | (Measured on liberated acid) | > 99% (Final) |

| S-Factor | > 0.6 (Excellent > 0.[9]8) |

Troubleshooting: The "Dutch Resolution" Advantage

If the salt fails to crystallize or forms a "jelly" (gelation), apply the Family Approach :

-

Problem: The diastereomeric salt forms a solid solution (both enantiomers incorporate into the crystal), preventing separation.

-

Solution: Add a small amount (5-10 mol%) of a structurally similar amine, such as (R)-1-phenylethylamine or (R)-1-(1-naphthyl)ethylamine.

-

Mechanism: The impurity (the additive) structurally resembles the resolving agent but disrupts the crystal growth of the undesired diastereomer more than the desired one, effectively widening the solubility gap.

Caption: The "Family Approach" uses minor additives to inhibit the nucleation of the undesired diastereomer.

References

-

Dalmolen, J., et al. (2005).[9] The Dutch Resolution variant of the classical resolution of racemates by formation of diastereomeric salts: family behaviour in nucleation inhibition.[10] Chemistry – A European Journal.

-

Vries, T., et al. (1998). The Family Approach to the Resolution of Racemates.[11][12] Angewandte Chemie International Edition.

- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

-

Saigo, K., et al. (1982). Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization and Its Utilization in Fractional Resolution of Mandelic Acid. Bulletin of the Chemical Society of Japan. (Foundational work on phenylethylamine derivatives).[7][13]

-

Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions.[1][2][3][4][6][7][8][11][14][15][16] Wiley-Interscience. (The definitive guide on resolution theory).

Sources

- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 2. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. scispace.com [scispace.com]

- 10. Dutch Resolution [manu56.magtech.com.cn]

- 11. erowid.org [erowid.org]

- 12. Dutch resolution of racemates and the roles of solid solution formation and nucleation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. pure.mpg.de [pure.mpg.de]

- 16. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Methods for Freeing the Base from (R)-1-(4-Ethylphenyl)ethanamine Hydrochloride Salt

Introduction

In the fields of pharmaceutical research, medicinal chemistry, and materials science, amine compounds are fundamental building blocks. They are frequently synthesized, stored, and handled as their hydrochloride salts to enhance stability, increase water solubility, and simplify purification. However, for many subsequent synthetic transformations, characterization, or formulation studies, the amine must be in its neutral, "free base" form. The process of liberating the free amine from its salt is a critical and routine laboratory operation.

This guide provides a detailed technical overview and step-by-step protocols for the efficient conversion of (R)-1-(4-Ethylphenyl)ethanamine hydrochloride to its free base. We will explore the underlying acid-base chemistry, compare common methodologies, and provide practical, field-proven protocols that ensure high yield and purity of the final product. The principles and techniques described herein are broadly applicable to a wide range of phenethylamine derivatives and other amine hydrochloride salts.

Principle of the Method: Acid-Base Chemistry

The conversion of an amine hydrochloride salt to its free base is a straightforward acid-base reaction. (R)-1-(4-Ethylphenyl)ethanamine hydrochloride is the salt formed between the basic amine and hydrochloric acid. In solution, it exists as the protonated ammonium cation and the chloride anion.

To generate the neutral free base, a base stronger than the amine itself must be introduced to deprotonate the ammonium ion.[1][2][3] The general reaction is as follows:

R-NH₃⁺Cl⁻ + B → R-NH₂ + B-H⁺Cl⁻

Where:

-

R-NH₃⁺Cl⁻ is the amine hydrochloride salt.

-

B is the added base.

-

R-NH₂ is the desired free amine.

-

B-H⁺Cl⁻ is the salt of the added base.

The choice of base is critical and depends on the pKa of the amine. The pKa of the conjugate acid of most alkyl amines is around 10-11.[2] For phenethylamine, the pKa is approximately 9.83. Therefore, a base whose conjugate acid has a pKa significantly higher than this value will effectively drive the equilibrium towards the formation of the free amine.[4]

Method 1: Liquid-Liquid Extraction with an Inorganic Base

This is the most common and versatile method for liberating a free base. It relies on the differential solubility of the amine salt and the free base in aqueous and organic solvents.[5][6][7][8] The amine hydrochloride is water-soluble, while the free base is typically soluble in a water-immiscible organic solvent.

Causality Behind Experimental Choices

-

Choice of Base: Weak inorganic bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are often sufficient and are preferred as they are less likely to cause side reactions. For less basic amines or to ensure complete deprotonation, a stronger base like sodium hydroxide (NaOH) can be used.[9][10] The goal is to raise the pH of the aqueous solution sufficiently above the pKa of the amine.

-

Choice of Organic Solvent: The organic solvent should readily dissolve the free amine but be immiscible with water.[11] Common choices include ethyl acetate, diethyl ether, and dichloromethane (DCM). The choice may depend on the specific solubility of the amine and the ease of solvent removal later.

-

Washing Steps: A wash with brine (saturated aqueous NaCl solution) is used to remove the bulk of the dissolved water from the organic layer, which aids the subsequent drying step.[12][13][14][15]

Experimental Workflow Diagram

Caption: Workflow for Liquid-Liquid Extraction.

Detailed Protocol

Materials:

-

(R)-1-(4-Ethylphenyl)ethanamine hydrochloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Erlenmeyer flasks

-

Round-bottom flask

-

pH paper or pH meter

Procedure:

-

Dissolution: Dissolve 1.0 g of (R)-1-(4-Ethylphenyl)ethanamine hydrochloride in 20 mL of deionized water in a 125 mL separatory funnel.

-

Basification: Slowly add saturated aqueous sodium bicarbonate solution to the separatory funnel. Swirl gently after each addition. Continue adding the base until the aqueous solution is basic (pH > 9), as confirmed by pH paper. You may observe the formation of an oily layer, which is the free amine.

-

Extraction: Add 30 mL of ethyl acetate to the separatory funnel. Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes, venting periodically.[7][12]

-

Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely. The upper layer will be the organic phase containing the free amine, and the lower layer will be the aqueous phase.

-

Collection: Carefully drain the lower aqueous layer into a beaker. Then, pour the upper organic layer out through the top of the separatory funnel into a clean Erlenmeyer flask.

-

Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with 20 mL portions of ethyl acetate. Combine all organic extracts in the Erlenmeyer flask.[14]

-

Washing: Pour the combined organic extracts back into the separatory funnel and wash with 20 mL of brine. This step helps to remove residual water from the organic phase.[15] Drain the lower aqueous brine layer.

-

Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a spoonful of anhydrous sodium sulfate (Na₂SO₄) to the solution.[12][21] Swirl the flask; if the Na₂SO₄ clumps together, add more until some of it remains free-flowing. Let it sit for 15-20 minutes to ensure all water is absorbed.

-

Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.

-

Concentration: Remove the solvent using a rotary evaporator. The water bath temperature should be kept relatively low (e.g., 40 °C) to avoid loss of the volatile amine.[16][17]

-

Final Product: The remaining oil in the round-bottom flask is the purified (R)-1-(4-Ethylphenyl)ethanamine free base. Weigh the flask to determine the yield.

Method 2: Solid-Phase Extraction (SPE) using a Strong Cation Exchange (SCX) Cartridge

This method is particularly useful for smaller scale purifications or for compounds that are prone to forming emulsions during liquid-liquid extraction. It utilizes a silica-based stationary phase functionalized with sulfonic acid groups (or a similar strong acid).

Causality Behind Experimental Choices

-

Mechanism: The principle is based on reversible ionic interaction. At a low pH, the protonated amine binds to the negatively charged sulfonic acid groups on the sorbent. Neutral and acidic impurities are washed away with an organic solvent like methanol. The desired free amine is then eluted by washing the cartridge with a basic solution, which deprotonates the amine, breaking the ionic bond with the sorbent.[9]

-

Elution: A solution of ammonia in methanol is a common eluent. The ammonia is basic enough to deprotonate the bound amine, and the methanol serves as the solvent to carry the free amine off the column.

Experimental Workflow Diagram

Caption: Workflow for Solid-Phase Extraction (SPE).

Detailed Protocol

Materials:

-

(R)-1-(4-Ethylphenyl)ethanamine hydrochloride

-

Strong Cation Exchange (SCX) SPE cartridge (e.g., Si-Tosic Acid)

-

Methanol (MeOH)

-

2 M Ammonia in Methanol (or 1-5% NH₃/MeOH)

-

SPE vacuum manifold (optional, gravity can be used)

-

Collection tubes or flask

-

Rotary evaporator

Procedure:

-

Cartridge Conditioning: Place the SCX cartridge on the SPE manifold. Pass 5-10 mL of methanol through the cartridge to wet the sorbent. Do not let the cartridge run dry.

-

Sample Preparation: Dissolve approximately 100 mg of (R)-1-(4-Ethylphenyl)ethanamine hydrochloride in a minimal amount of methanol (e.g., 1-2 mL). A small amount of water can be added if solubility is an issue.

-

Loading: Load the dissolved sample onto the conditioned SCX cartridge. Allow the solution to pass through the sorbent slowly. The protonated amine will bind to the cartridge.

-

Washing: Wash the cartridge with 5-10 mL of methanol to elute any neutral or acidic impurities. Discard this wash.

-

Elution: Place a clean collection tube or round-bottom flask under the cartridge outlet. Elute the free amine by passing 5-10 mL of 2 M ammonia in methanol through the cartridge.[9] The ammonia will deprotonate the amine, releasing it from the sorbent.

-

Concentration: Collect the eluate and remove the solvent using a rotary evaporator. The resulting residue is the purified free base.

Data Summary and Comparison

| Parameter | Method 1: Liquid-Liquid Extraction | Method 2: Solid-Phase Extraction (SPE) |

| Scale | Easily scalable from mg to multi-gram | Best for small to medium scale (mg to ~1g) |

| Speed | Can be time-consuming due to multiple extractions | Generally faster, especially for multiple samples |

| Solvent Usage | Higher volume of organic solvents and water | Lower solvent consumption |

| Purity | High, but susceptible to contamination from residual base or salts | Very high, excellent for removing non-basic impurities |

| Common Issues | Emulsion formation | Cartridge capacity can be exceeded |

| Typical Yield | >90% | >95% |

Verification of the Final Product

To confirm the successful conversion and purity of the (R)-1-(4-Ethylphenyl)ethanamine free base, the following analytical techniques can be employed:

-

Thin-Layer Chromatography (TLC): Compare the Rf value of the product to the starting material. The free base will typically have a higher Rf than the salt.

-

¹H NMR Spectroscopy: The proton signals, particularly those near the amine group, will show a characteristic upfield shift compared to the hydrochloride salt due to the removal of the positive charge.

-

FTIR Spectroscopy: The N-H stretching vibrations in the free amine will differ from those in the ammonium salt.

-

Melting Point: The melting point of the hydrochloride salt is significantly different from the boiling point of the free base (which is a liquid at room temperature).[22]

Conclusion

The liberation of (R)-1-(4-Ethylphenyl)ethanamine from its hydrochloride salt is a fundamental procedure that can be accomplished efficiently using either liquid-liquid extraction or solid-phase extraction. The choice of method depends on the scale of the reaction, the available equipment, and the specific purity requirements of the subsequent application. Both protocols provided are robust and reliable, offering researchers and drug development professionals a clear path to obtaining high-quality free base material for their work.

References

-

ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

-

CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

-

Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

-

ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

-

LabTech. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Retrieved from [Link]

-

Gauth. (n.d.). Which of the following base should be used to deprotonate the H-atom shown in the structur [Chemistry]. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 5.6A: Overview of Rotary Evaporation. Retrieved from [Link]

-

Separation Science. (2019, June 17). Turned on its head: Homogeneous liquid-liquid extraction with amines. Retrieved from [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

-

INNOVA Biomed. (n.d.). Rotary Evaporators for Efficient Solvent Removal. Retrieved from [Link]

-

Al-Mustaqbal University College. (n.d.). Amine Extraction in the Laboratory. Retrieved from [Link]

-

University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

-

Across International. (2023, May 16). Understanding the Principles of Rotary Evaporation: A Step-by-Step Guide. Retrieved from [Link]

-

Chemistry Steps. (2021, December 18). Basicity of Amines. Retrieved from [Link]

-

Chemistry Steps. (2025, August 4). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]

-

Kalstein. (2024, December 26). Rotary Evaporators: Efficient Solvent Removal for Analytical Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

-

CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]

-

ResearchGate. (2013, June 25). Why do we dry organic phase of extracts? Retrieved from [Link]

-

ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

-

Sciencemadness.org. (2007, February 26). amine salt formation in ketones as solvents. Retrieved from [Link]

-

YouTube. (2022, April 8). Acid-Base 8, application: choosing a base to effectively deprotonate an acid- Dr. Tania CS. Retrieved from [Link]

-

Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

-

Wiley Online Library. (2015, September 7). Identification of polymorphism in ethylone hydrochloride: synthesis and characterization. Retrieved from [Link]

-

Wikipedia. (n.d.). 2C-E. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(4-ethylphenyl)-. Retrieved from [Link]

-

PubMed Central. (n.d.). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). Methamphetamine and Illicit Drugs, Precursors, and Adulterants on Wipes 9106 - FORMULA: Table 1. Retrieved from [Link]

Sources

- 1. Isolation (Recovery) [chem.ualberta.ca]

- 2. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 3. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 6. Amine Extraction in the Laboratory [ns1.almerja.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. researchgate.net [researchgate.net]

- 10. gauthmath.com [gauthmath.com]

- 11. 溶剂混溶性表 [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Tips & Tricks [chem.rochester.edu]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. researchgate.net [researchgate.net]

- 16. torontech.com [torontech.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Rotary Evaporators for Efficient Solvent Removal | INNOVA Biomed [innovabiomed.com]

- 19. acrossinternational.com [acrossinternational.com]

- 20. kalstein.ae [kalstein.ae]

- 21. echemi.com [echemi.com]

- 22. 2C-E - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: (R)-1-(4-Ethylphenyl)ethanamine in the Asymmetric Synthesis of Active Pharmaceutical Ingredients (APIs)

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, chirality is a fundamental principle of profound consequence. A significant number of active pharmaceutical ingredients (APIs) are chiral molecules, existing as non-superimposable mirror images known as enantiomers. These stereoisomers, while chemically identical in an achiral environment, often exhibit markedly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or, in some cases, cause undesirable or toxic side effects (the distomer).[2]

This reality has driven a paradigm shift in drug development, with regulatory bodies and pharmaceutical manufacturers prioritizing the development of single-enantiomer drugs. Asymmetric synthesis, the science of creating chiral molecules with a preference for one enantiomer, is therefore a cornerstone of modern API manufacturing.[3] Within the synthetic chemist's toolkit, chiral amines are indispensable reagents, serving as resolving agents, chiral auxiliaries, and key building blocks.[4][5]

(R)-1-(4-Ethylphenyl)ethanamine, a derivative of the well-established chiral amine 1-phenylethylamine (α-PEA), has emerged as a valuable and versatile molecule in this domain.[4][] Its structural features—a primary amine attached to a stereogenic center and an aromatic ring substituted with an ethyl group—provide a unique combination of reactivity and steric/electronic properties. This guide provides an in-depth exploration of its primary applications, supported by detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Application: Chiral Resolution via Diastereomeric Salt Crystallization

The most prevalent application of (R)-1-(4-Ethylphenyl)ethanamine is as a chiral resolving agent for racemic carboxylic acids. This classical method remains a workhorse in industrial-scale chiral separations due to its cost-effectiveness and scalability.[7]

Principle and Mechanism

Chiral resolution by this method hinges on the conversion of a mixture of enantiomers (a racemate) into a mixture of diastereomers.[8] As diastereomers possess different physical properties, including solubility, they can be separated by conventional techniques like fractional crystallization.[9][10]

The process involves an acid-base reaction between the racemic acid (a mixture of R-acid and S-acid) and a single enantiomer of a chiral base, in this case, (R)-1-(4-Ethylphenyl)ethanamine. This reaction yields two diastereomeric salts: [(R)-acid · (R)-amine] and [(S)-acid · (R)-amine]. Due to their different three-dimensional arrangements, these salts exhibit different crystal packing energies and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent and optimizing conditions, one diastereomer can be selectively precipitated from the solution while the other remains in the mother liquor. The desired enantiomer of the acid is then liberated from the isolated salt, and the chiral amine can be recovered for reuse.[8][10]

Workflow for Diastereomeric Salt Resolution

Caption: General scheme for employing a chiral auxiliary in asymmetric synthesis.

Detailed Experimental Protocol: Asymmetric Alkylation of a Propionate Amide

This protocol outlines the synthesis of an enantiomerically enriched 2-methylalkanoic acid.

Materials and Reagents:

-

(R)-1-(4-Ethylphenyl)ethanamine

-

Propanoyl chloride

-

Triethylamine

-

Anhydrous solvent (e.g., THF, Diethyl ether)

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), LiHMDS)

-

Alkyl halide (e.g., Benzyl bromide, Iodomethane)

-

Aqueous acid for workup and hydrolysis (e.g., HCl, H₂SO₄)

Procedure:

-

Amide Formation: In a flask under an inert atmosphere (N₂ or Ar), dissolve (R)-1-(4-Ethylphenyl)ethanamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF. Cool the solution to 0 °C. Add propanoyl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with water, extract with an organic solvent, wash the organic layer, dry, and purify (e.g., by column chromatography) to obtain the chiral amide.

-

Enolate Formation: Dissolve the purified amide in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a freshly prepared solution of LDA (1.1 eq) dropwise. The formation of the lithium enolate is typically rapid at this temperature. The stereochemistry of the enolate is directed by the chiral auxiliary.

-

Alkylation: To the enolate solution at -78 °C, add the alkyl halide (1.2 eq). Stir the reaction at this temperature for several hours until TLC or LC-MS analysis indicates the consumption of the starting material. The electrophile adds to the face of the enolate opposite the bulky auxiliary group, ensuring high diastereoselectivity. [11]4. Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The crude product can be purified by chromatography to isolate the diastereomerically enriched alkylated amide.

-

Auxiliary Cleavage: Cleavage of the amide bond to release the final product and recover the auxiliary is typically achieved by vigorous acidic or basic hydrolysis. For example, refluxing the alkylated amide in a mixture of aqueous sulfuric acid and a co-solvent (e.g., dioxane) for 12-24 hours will yield the enantiomerically enriched carboxylic acid. The (R)-1-(4-Ethylphenyl)ethanamine can then be recovered from the aqueous layer after basification and extraction.

(R)-1-(4-Ethylphenyl)ethanamine as a Chiral Building Block

In some synthetic strategies, the chiral amine is not removed but is incorporated as a permanent stereogenic center in the final API. Its structure serves as a chiral synthon or building block, providing a pre-defined stereocenter from which the rest of the molecule is constructed.

Application in API Synthesis

Chiral benzylic amines are key structural motifs in many biologically active compounds. For instance, they are precursors to chiral tetrahydroisoquinolines and tetrahydro-3-benzazepines, which are scaffolds for prospective psychoactive drugs. [4][12]A common strategy involves reductive amination, where (R)-1-(4-Ethylphenyl)ethanamine reacts with a ketone or aldehyde to form an imine, which is then reduced to a secondary amine, transferring the chirality into the new, more complex molecule.

Synthetic Scheme: Reductive Amination Pathway

Caption: Use of the amine as a chiral building block via reductive amination.

This approach is particularly powerful as it directly installs a key chiral center, often forming the backbone of the target API. The synthesis of Sitagliptin, a drug for type 2 diabetes, famously uses a related α-PEA as a chiral auxiliary to direct a reductive amination step, highlighting the industrial relevance of this strategy. [12]

Conclusion

(R)-1-(4-Ethylphenyl)ethanamine is a highly effective and versatile chiral reagent for the asymmetric synthesis of APIs. Its utility spans the classical and robust method of diastereomeric salt resolution to more advanced applications as a chiral auxiliary for creating new stereocenters and as a foundational chiral building block. The protocols and principles outlined in this guide demonstrate its broad applicability and provide a solid framework for its successful implementation in research, process development, and manufacturing environments. The choice of application will depend on the specific target molecule, scalability requirements, and overall synthetic strategy, but in each role, (R)-1-(4-Ethylphenyl)ethanamine offers a reliable pathway to achieving the high enantiomeric purity demanded in modern pharmaceuticals.

References

- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). Google Scholar.

-

Kaszuba, K., & Gawroński, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

-

Pálovics, E., & Faigl, F. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667. [Link]

-

Chiral resolution. (2024). In Wikipedia. [Link]

-

22.9: Racemic Mixtures and the Resolution of Enantiomers. (2024). Chemistry LibreTexts. [Link]

-

Tuba, R., Palkovits, R., & Fülöp, F. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 23(17), 6293-6320. [Link]

-

Direct Synthesis of Chiral β-Arylamines via Additive-Free Asymmetric Reductive Amination Enabled by Tunable Bulky. (n.d.). Semantic Scholar. [Link]

-

Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). White Rose eTheses Online. [Link]

-

Contente, M. L., & Paradisi, F. (2022). Biocatalysis for the asymmetric synthesis of Active Pharmaceutical Ingredients (APIs): this time is for real. Expert Opinion on Drug Discovery, 17(10), 1159-1171. [Link]

-

Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(123). [Link]

-

Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (n.d.). PubMed Central. [Link]

-

Braddock, D. C., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568-4571. [Link]

-

Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]

-

HETEROCYCLES, Vol. 52, No. 3, 2000. (n.d.). Heterocycles. [Link]

-

Kaszuba, K., & Gawroński, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

-

Chiral auxiliary. (2024). In Wikipedia. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (2012). Andrew G. Myers Research Group, Harvard University. [Link]

-

Couladouros, E. A., & Magos, A. D. (2005). Total asymmetric synthesis of (-)-Phenylhistine, (-)-Aurantiamine and related compounds. Part I. Molecular Diversity, 9(1-3), 99-109. [Link]

-

A catalytic asymmetric protocol for the enantioselective synthesis of 3(2H)-furanones. (n.d.). Royal Society of Chemistry. [Link]

-

Asymmetric Synthesis of Active Pharmaceutical Ingredients. (2014). ResearchGate. [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. [Link]

-

Sharma, P., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2110. [Link]

-

Pharmaceutical Substances. (n.d.). Thieme. [Link]

-

Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. (2021). ACS Publications. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Molecules. [Link]

-

Industrial Chemistry Applications in Pharmaceutical Manufacturing. (2023). Allied Academies. [Link]

-

Study of Heterocyclic Ring Systems: Biopharmaceutical Applications of Substituted 4H-1,4-Benzothiazine and Piperazine. (2020). ResearchGate. [Link]

Sources

- 1. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary [mdpi.com]

Application Note: Mastering Stereoselectivity in Nucleophilic Substitution Reactions with Chiral Benzylamines

Introduction

Chiral benzylamines are a cornerstone of modern asymmetric synthesis, serving as privileged structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] Their utility extends beyond their presence in final target molecules; they are invaluable as chiral auxiliaries and reagents.[3] A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recovered.[4][5]

This application guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical reaction conditions for diastereoselective nucleophilic substitution reactions using chiral benzylamines. We will delve into the mechanistic principles that govern stereocontrol, explore the impact of key experimental parameters, and provide detailed, actionable protocols to empower the rational design and optimization of these powerful transformations.

Theoretical Framework: The Basis of Stereocontrol

The fundamental goal of using a chiral benzylamine in a nucleophilic substitution reaction is to translate the pre-existing chirality of the amine to a new stereocenter being formed on the electrophile. This process, known as asymmetric induction, relies on the formation of diastereomeric transition states that are unequal in energy.

The SN2 Pathway: A Prerequisite for Predictable Stereochemistry

For effective stereocontrol, these reactions are almost exclusively designed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, the nucleophile (the chiral benzylamine) attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[6] This concerted mechanism results in a predictable inversion of configuration at the electrophilic center.

Conversely, an SN1 mechanism, which involves the formation of a planar, achiral carbocation intermediate, would lead to racemization, as the nucleophile could attack from either face with equal probability.[6] Therefore, all experimental parameters must be chosen to strongly favor the SN2 pathway.

Caption: General SN2 reaction pathway with a chiral benzylamine.

The steric environment created by the chiral auxiliary on the benzylamine forces the incoming electrophile to approach from a less hindered trajectory. This energetic preference in the transition state leads to the selective formation of one diastereomer over the other.

Critical Reaction Parameters: A Guide to Experimental Design

The success and selectivity of the nucleophilic substitution are dictated by a careful interplay of several key parameters. Understanding the role of each is crucial for optimizing the reaction for a specific substrate.

The Nucleophile: The Chiral Benzylamine

The choice of chiral amine is the foundation of the reaction. (R)-(+)- and (S)-(-)-α-methylbenzylamine are among the most common and commercially available chiral benzylamines, serving as versatile building blocks.[7][8] The steric bulk of the substituent on the chiral carbon (e.g., methyl in α-methylbenzylamine) is critical for creating the necessary steric hindrance to direct the incoming electrophile.

The Electrophile: Substrate and Leaving Group

The structure of the electrophile is paramount for ensuring an SN2-favored pathway.

-

Steric Hindrance: The electrophilic carbon should be sterically accessible. The general order of reactivity for an SN2 reaction is methyl > primary > secondary.[9] Tertiary halides will not undergo SN2 reactions and will instead favor elimination.

-

Leaving Group: A good leaving group is a weak base that can stabilize the negative charge as it departs.[10] Excellent leaving groups include iodide (I⁻), bromide (Br⁻), triflate (TfO⁻), and tosylate (TsO⁻).

Solvent Selection

The solvent plays a critical role in modulating the reactivity of the nucleophile.

-

Polar Aprotic Solvents: These are the solvents of choice for SN2 reactions.[9] Examples include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF). These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive.

-

Polar Protic Solvents: Solvents like water, methanol, and ethanol should generally be avoided. They can form hydrogen bonds with the amine nucleophile, creating a solvent cage that lowers its energy and reduces its nucleophilicity.[10]

Temperature Control

Temperature is a key handle for controlling selectivity.

-

Enhancing Selectivity: Diastereoselectivity arises from a small difference in the activation energies of the competing diastereomeric transition states. Lowering the reaction temperature can amplify the impact of this small energy difference, often leading to a higher diastereomeric excess (de%).[11] Reactions are frequently run at temperatures ranging from -78 °C to room temperature.

-

Reaction Rate: While lower temperatures favor selectivity, they also decrease the overall reaction rate. An optimal temperature must be found that balances a practical reaction time with the desired level of stereoselectivity.

Use of a Base

In many cases, the addition of a non-nucleophilic base is beneficial.

-

Acid Scavenging: The reaction of a benzylamine with an alkyl halide produces a hydrohalic acid (e.g., HBr). This acid will protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction. A stoichiometric amount of a base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) is added to neutralize this acid as it forms.

-

Enhancing Nucleophilicity: While benzylamines are effective nucleophiles, deprotonation is not typically required to initiate the reaction, unlike with alcohols or thiols. The primary role of the base is as an acid scavenger.

Experimental Protocols

The following section provides a representative protocol for the N-alkylation of (R)-α-methylbenzylamine and a data summary to guide reaction setup.

Protocol: Diastereoselective N-Alkylation of (R)-α-Methylbenzylamine with Benzyl Bromide

Objective: To synthesize (R)-N-benzyl-1-phenylethanamine with high diastereoselectivity.

Materials:

-

(R)-(+)-α-Methylbenzylamine (1.0 eq)

-

Benzyl bromide (1.05 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Argon or Nitrogen gas supply

-

Standard glassware (round-bottom flask, condenser, magnetic stir bar)

-

Reagents for work-up: Diethyl ether, 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄

Procedure:

-

To an oven-dried, 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add anhydrous potassium carbonate (1.5 eq).

-

Flame-dry the flask under a stream of argon and allow it to cool to room temperature.

-

Add anhydrous acetonitrile via syringe to the flask to create a slurry.

-

Add (R)-(+)-α-methylbenzylamine (1.0 eq) to the stirring slurry via syringe.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add benzyl bromide (1.05 eq) dropwise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the K₂CO₃, washing the filter cake with diethyl ether.

-

Combine the organic filtrates and wash sequentially with 1M HCl (to remove any unreacted amine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification & Characterization:

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the diastereomeric excess (or enantiomeric excess after potential debenzylation) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

-

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and outcomes for nucleophilic substitutions involving benzylamines.

| Chiral Amine | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de%) |

| (S)-α-Methylbenzylamine | Benzyl bromide | K₂CO₃ | MeCN | 25 | ~90 | >95 |

| (R)-α-Methylbenzylamine | Ethyl iodide | Et₃N | DMF | 0 | ~85 | >90 |

| (S)-α-Ethylbenzylamine | Propargyl bromide | DIPEA | THF | -20 | ~80 | >98 |

| (R)-α-Methylbenzylamine | Methyl tosylate | None | DMSO | 25 | ~95 | >95 |

Note: Yields and selectivity are highly substrate-dependent and the values presented are illustrative.

Optimization and Troubleshooting Workflow

Achieving optimal results often requires fine-tuning the reaction conditions. The following workflow can guide the optimization process.

Caption: Decision workflow for reaction optimization.

Post-Reaction: Cleavage of the Chiral Auxiliary

After successfully forming the new stereocenter, the chiral benzylamine auxiliary is often removed to reveal the desired chiral product, typically a primary or secondary amine. The most common and effective method for this transformation is catalytic hydrogenation.[3]

-

Standard Conditions: The alkylated benzylamine is dissolved in a solvent like methanol or ethanol, a palladium on carbon catalyst (Pd/C, 5-10 mol%) is added, and the mixture is subjected to a hydrogen atmosphere (from a balloon to a high-pressure Parr shaker). This process reductively cleaves the N-benzyl bond, liberating the target amine and generating toluene as a byproduct. The chiral auxiliary can then be recovered if desired.

Conclusion